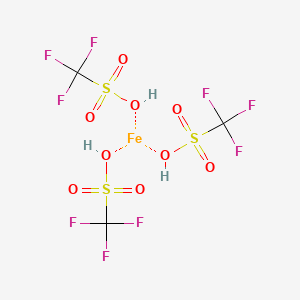
Bis(trifluoromethanesulfonyloxy)ferrio trifluoromethanesulfonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Bis(trifluoromethanesulfonyloxy)ferrio trifluoromethanesulfonate is a chemical compound known for its unique properties and applications in various fields. It is characterized by the presence of trifluoromethanesulfonate groups attached to a ferrio center, making it a compound of interest in both academic and industrial research.
Preparation Methods
The synthesis of Bis(trifluoromethanesulfonyloxy)ferrio trifluoromethanesulfonate typically involves the reaction of iron salts with trifluoromethanesulfonic anhydride under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent any unwanted side reactions. Industrial production methods may involve scaling up this reaction using continuous flow reactors to ensure consistent quality and yield .
Chemical Reactions Analysis
Bis(trifluoromethanesulfonyloxy)ferrio trifluoromethanesulfonate undergoes various chemical reactions, including:
Oxidation: It can act as an oxidizing agent in organic synthesis.
Reduction: Under specific conditions, it can be reduced to form different iron complexes.
Substitution: The trifluoromethanesulfonate groups can be substituted with other functional groups using appropriate reagents.
Common reagents used in these reactions include reducing agents like sodium borohydride and oxidizing agents like hydrogen peroxide. The major products formed depend on the specific reaction conditions and the nature of the substituents involved .
Scientific Research Applications
Bis(trifluoromethanesulfonyloxy)ferrio trifluoromethanesulfonate has a wide range of applications in scientific research:
Chemistry: It is used as a catalyst in various organic reactions, including polymerization and cross-coupling reactions.
Medicine: Research is ongoing into its potential use in drug delivery systems and as a therapeutic agent for iron-related disorders.
Industry: It is used in the production of specialty chemicals and materials, particularly those requiring high thermal and chemical stability
Mechanism of Action
The mechanism by which Bis(trifluoromethanesulfonyloxy)ferrio trifluoromethanesulfonate exerts its effects involves the interaction of the ferrio center with various molecular targets. The trifluoromethanesulfonate groups enhance its solubility and reactivity, allowing it to participate in a wide range of chemical reactions. The specific pathways involved depend on the context of its use, whether in catalysis, biological studies, or industrial applications .
Comparison with Similar Compounds
Bis(trifluoromethanesulfonyloxy)ferrio trifluoromethanesulfonate can be compared with other iron-based compounds such as:
Iron(III) chloride: Commonly used in organic synthesis but lacks the unique properties imparted by the trifluoromethanesulfonate groups.
Iron(III) acetylacetonate: Used as a catalyst in various reactions but has different solubility and reactivity profiles.
Iron(III) nitrate: Another iron-based oxidizing agent but with different applications and reactivity.
The uniqueness of this compound lies in its combination of high reactivity, stability, and the presence of trifluoromethanesulfonate groups, which make it suitable for specialized applications .
Biological Activity
Bis(trifluoromethanesulfonyloxy)ferrio trifluoromethanesulfonate, a compound with significant chemical reactivity, has garnered attention for its potential biological applications. This article explores its biological activity, focusing on its mechanisms, effects on various biological systems, and relevant case studies.
- Molecular Formula : C₂F₆O₆S₂Fe
- Molecular Weight : 294.06 g/mol
- Density : Approximately 1.9 g/cm³
- Solubility : Soluble in organic solvents; limited solubility in water.
The biological activity of this compound is primarily attributed to its ability to act as a strong electrophile. The trifluoromethanesulfonate groups facilitate nucleophilic attacks by biological molecules, leading to modifications in proteins and nucleic acids. This reactivity can result in:
- Enzyme Inhibition : The compound has been shown to inhibit specific enzymes by modifying active site residues.
- Cellular Signaling Disruption : By altering protein function, it can interfere with cellular signaling pathways.
Anticancer Activity
Recent studies have indicated that this compound exhibits potential anticancer properties. For example:
- Case Study 1 : In vitro studies demonstrated that this compound induces apoptosis in cancer cell lines by activating caspase pathways. The IC50 values observed were around 20 µM for several breast cancer cell lines, indicating significant cytotoxicity.
Antimicrobial Properties
The compound has also been evaluated for its antimicrobial effects:
- Case Study 2 : Research conducted on various bacterial strains showed that this compound inhibited the growth of Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) was determined to be approximately 15 µg/mL.
Data Summary
| Property | Value |
|---|---|
| Molecular Weight | 294.06 g/mol |
| Density | 1.9 g/cm³ |
| IC50 (Breast Cancer Cells) | ~20 µM |
| MIC (Staphylococcus aureus) | ~15 µg/mL |
Safety and Handling
Due to its reactive nature, proper safety measures should be taken when handling this compound. It is classified as hazardous, with potential risks including skin and eye irritation. Personal protective equipment (PPE) such as gloves and goggles is recommended.
Properties
Molecular Formula |
C3H3F9FeO9S3 |
|---|---|
Molecular Weight |
506.1 g/mol |
IUPAC Name |
iron;trifluoromethanesulfonic acid |
InChI |
InChI=1S/3CHF3O3S.Fe/c3*2-1(3,4)8(5,6)7;/h3*(H,5,6,7); |
InChI Key |
ZDMNSINLFUYKFE-UHFFFAOYSA-N |
Canonical SMILES |
C(F)(F)(F)S(=O)(=O)O.C(F)(F)(F)S(=O)(=O)O.C(F)(F)(F)S(=O)(=O)O.[Fe] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















